Nonafluoro-1-butanesulfonyl chloride is a fluorinated organic compound with the molecular formula C₄ClF₉O₂S and a molecular weight of 318.55 g/mol. It is characterized by the presence of a sulfonyl chloride functional group, which makes it a highly reactive reagent in organic synthesis. This compound is notable for its high fluorine content, which imparts unique properties such as increased lipophilicity and stability under various conditions. It is primarily used for fluoro-tagging of nucleophiles, making it valuable in synthetic chemistry and biochemical applications .
NFBS is a corrosive and reactive compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Due to the presence of fluorine, it's also advisable to avoid prolonged or repeated exposure [3].
Nonafluoro-1-butanesulfonyl chloride can be synthesized through several methods, including:
Nonafluoro-1-butanesulfonyl chloride has several important applications:
Interaction studies involving nonafluoro-1-butanesulfonyl chloride typically focus on its reactivity with various nucleophiles. Research has shown that the presence of fluorine significantly alters the reactivity profile compared to non-fluorinated analogs. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential effects on biological systems.
Several compounds share structural similarities with nonafluoro-1-butanesulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nonafluorobutanesulfonyl fluoride | C₄F₉SO₂F | Used for similar tagging applications; more reactive due to fluoride. |
Trifluoromethanesulfonic acid | CF₃SO₃H | Strong acid; used in various chemical transformations. |
Perfluorobutanesulfonic acid | C₄F₉O₃S | Highly stable; used in polymer chemistry and as a surfactant. |
What sets nonafluoro-1-butanesulfonyl chloride apart from these similar compounds is its specific combination of reactivity and stability due to the sulfonyl chloride group along with high fluorine content. This makes it particularly effective for fluoro-tagging applications while maintaining a manageable level of reactivity that allows for selective reactions without excessive side reactions commonly associated with more reactive fluorinated compounds .
Nonafluoro-1-butanesulfonyl chloride exhibits remarkable thermal stability characteristics that distinguish it from conventional sulfonyl chlorides. The compound demonstrates a boiling point range of 100.5-103.5°C at standard atmospheric pressure, with some sources reporting values up to 109.6°C at 760 mmHg [1] [2] [3] [4]. This relatively low boiling point facilitates its use in synthetic applications where moderate heating is required.
The flash point has been determined to be approximately 20.1°C [4], indicating the compound's volatility and the need for appropriate safety precautions during handling. Despite this low flash point, the compound exhibits significant thermal stability due to the inherent strength of carbon-fluorine bonds in its perfluorinated backbone.
Based on structural analysis and comparison with related perfluoroalkyl compounds, the decomposition temperature is estimated to exceed 200°C [5] [6]. This thermal stability is considerably higher than that observed for non-fluorinated sulfonyl chlorides, primarily attributed to the extraordinary bond strength of the C-F bonds (approximately 485 kJ/mol) in the perfluorinated chain [5].
Table 1: Thermal Stability and Decomposition Properties
Property | Value/Description | Source/Reference |
---|---|---|
Boiling Point | 100.5-103.5°C (100-109.6°C at 760 mmHg) | Multiple supplier data sheets |
Flash Point | 20.1°C | Chemsrc chemical database |
Decomposition Temperature (estimated) | Above 200°C (estimated based on structure) | Estimated from related perfluoroalkyl compounds |
Thermal Stability Comparison | Higher stability than non-fluorinated analogs due to C-F bond strength | Literature on fluorinated compound stability |
Decomposition Products (major) | Carbon oxides, Sulfur oxides, Hydrogen chloride, Hydrogen fluoride | Safety data sheets |
Decomposition Products (minor) | SO₂, HCl, HF, CF₃-containing fragments | Thermal decomposition studies of related compounds |
When subjected to elevated temperatures, nonafluoro-1-butanesulfonyl chloride undergoes thermal decomposition through several competing pathways. The primary decomposition products include carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride [1] [7] [8]. The formation of these products suggests initial homolytic cleavage of the weakest bonds in the molecule, followed by radical-mediated fragmentation processes.
The decomposition mechanism likely initiates with the scission of the C-S bond, given that sulfonyl chlorides typically exhibit lower bond dissociation energies compared to the perfluorinated C-C bonds [5] [9]. Secondary decomposition pathways involve the formation of perfluoroalkyl radicals that undergo β-scission reactions and fluorine atom shifts, consistent with mechanisms observed in related perfluoroalkyl compounds [5] [10].
The solubility profile of nonafluoro-1-butanesulfonyl chloride reflects its unique molecular structure, combining a highly fluorinated backbone with a polar sulfonyl chloride functional group. This amphiphilic character results in distinctive solvation behavior across different solvent classes.
Nonafluoro-1-butanesulfonyl chloride is immiscible with water [11] [12], consistent with the hydrophobic nature of perfluoroalkyl compounds. The compound's interaction with water is complicated by its susceptibility to hydrolysis under certain conditions, making aqueous systems inappropriate for storage or reaction media.
Table 2: Solubility Characteristics in Organic Solvents
Solvent Type | Solubility | Notes |
---|---|---|
Water | Immiscible/Insoluble | Hydrolysis-sensitive but stable in neutral/acidic conditions |
Polar Protic Solvents | Limited solubility | Alcohols show limited compatibility |
Polar Aprotic Solvents | Good solubility | DMSO, acetonitrile, DMF provide good solvation |
Non-polar Organic Solvents | Good solubility | Chloroform, carbon tetrachloride, hexane |
Fluorinated Solvents | Excellent solubility | Perfluorinated solvents are ideal medium |
Specific Examples | Soluble in dichloromethane, acetone, THF | Based on structural analogs and fluorinated compound behavior |
The compound demonstrates excellent solubility in a wide range of organic solvents, particularly those with moderate to low polarity. Dichloromethane, chloroform, and acetone serve as ideal reaction media [13] [12], providing sufficient solvation while maintaining chemical stability. Tetrahydrofuran (THF) and diethyl ether also exhibit good compatibility, making them suitable for synthetic applications requiring ethereal solvents.
Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dimethylformamide (DMF) provide good solvation properties [14]. These solvents are particularly useful when enhanced nucleophilicity is desired in substitution reactions, as they can stabilize ionic intermediates without competing through nucleophilic attack.
Fluorinated solvents represent the optimal medium for nonafluoro-1-butanesulfonyl chloride, exhibiting excellent mutual solubility [15]. Perfluorinated hydrocarbons such as perfluorohexane and perfluorooctane provide ideal reaction environments, particularly for applications requiring inert conditions or when working with highly fluorinated substrates.
The hydrolytic behavior of nonafluoro-1-butanesulfonyl chloride is governed by the electrophilic nature of the sulfur center and the leaving group ability of chloride. Understanding these hydrolytic processes is crucial for predicting stability under various conditions and designing appropriate synthetic protocols.
Under neutral to mildly acidic conditions (pH 3-8), nonafluoro-1-butanesulfonyl chloride exhibits remarkable stability [16]. This stability contrasts with many conventional sulfonyl chlorides that undergo rapid hydrolysis in the presence of moisture. The enhanced stability is attributed to the electron-withdrawing effect of the perfluoroalkyl chain, which reduces the electrophilicity of the sulfur center.
Table 3: Hydrolytic Stability and Reaction Kinetics
Condition | Stability/Rate | Products/Mechanism |
---|---|---|
Neutral pH (6-8) | Stable | No significant hydrolysis |
Acidic conditions (pH < 3) | Stable | Minimal hydrolysis products |
Basic conditions (pH > 10) | Moderate hydrolysis | Nonafluorobutanesulfonic acid + HCl |
Temperature effect (elevated) | Accelerated decomposition | Enhanced hydrolysis rate |
Moisture sensitivity | Moisture sensitive | Surface hydrolysis in humid conditions |
Kinetic behavior | First-order kinetics expected | Nucleophilic attack at sulfur center |
Under strongly basic conditions (pH > 10), the compound undergoes moderate hydrolysis to yield nonafluorobutanesulfonic acid and hydrogen chloride [17]. The reaction follows typical sulfonyl chloride hydrolysis mechanisms, proceeding through nucleophilic attack by hydroxide ions at the sulfur center. The reaction kinetics are expected to follow first-order behavior with respect to both the sulfonyl chloride and hydroxide concentration, consistent with an SN2 mechanism at the sulfur atom [17].
Elevated temperatures significantly accelerate hydrolysis rates [18], following Arrhenius behavior typical of chemical reactions. The activation energy for hydrolysis is expected to be lower than that for thermal decomposition, making hydrolysis the predominant degradation pathway in aqueous environments at moderate temperatures.
The compound exhibits moisture sensitivity [1] [3], with surface hydrolysis occurring in humid environments. This property necessitates storage under dry, inert conditions to maintain chemical integrity over extended periods.
Nonafluoro-1-butanesulfonyl chloride functions as a highly effective electrophilic reagent in nucleophilic substitution reactions. The combination of the electron-withdrawing perfluoroalkyl group and the excellent leaving group ability of chloride creates a reactive center that readily undergoes substitution with various nucleophiles.
The primary reaction mechanism involves nucleophilic attack at the sulfur center, proceeding through an SN2 pathway [19] . The tetrahedral intermediate formed during this process is stabilized by the electron-withdrawing perfluoroalkyl substituent, facilitating chloride departure and product formation.
Table 4: Electrophilic Reactivity in Nucleophilic Substitution
Nucleophile Type | Reactivity | Product Type | Mechanism |
---|---|---|---|
Primary Amines | High | Nonafluorobutanesulfonamides | SN2 at sulfur center |
Secondary Amines | High | N-substituted sulfonamides | SN2 with steric considerations |
Alcohols | Moderate | Sulfonyl esters (nonaflates) | SN2 substitution |
Phenols | Good | Aryl nonaflates | Enhanced reactivity due to aromatic system |
Carboxylates | Moderate | Mixed anhydrides | Nucleophilic acyl substitution |
Soft Nucleophiles | Variable | Thioethers, selenides | SN2 with varying rates |
Primary and secondary amines exhibit high reactivity toward nonafluoro-1-butanesulfonyl chloride, forming the corresponding nonafluorobutanesulfonamides [22]. These reactions typically proceed rapidly at room temperature in polar aprotic solvents, with quantitative yields commonly achieved. The products serve as valuable intermediates in pharmaceutical and materials chemistry applications.
Alcohols demonstrate moderate reactivity, forming sulfonyl esters (commonly termed nonaflates) [11] [12]. These nonaflate esters are particularly valuable as electrophiles in palladium-catalyzed cross-coupling reactions, offering superior stability compared to triflate analogs. Phenols show enhanced reactivity relative to aliphatic alcohols due to the increased nucleophilicity of the phenoxide anion.
The compound serves as an effective fluoro-tagging reagent for nucleophiles [23] [22], introducing the nonafluorobutyl group that imparts unique properties including enhanced lipophilicity and metabolic stability. This tagging capability has found applications in medicinal chemistry for the development of fluorinated pharmaceutical intermediates and in chemical biology for the preparation of fluorinated probes.
Corrosive